6-MPR

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

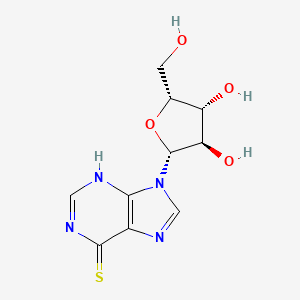

Structure

3D Structure

特性

IUPAC Name |

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGPJODWTZCHGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892-49-9, 7687-43-6, 15639-75-5, 28069-17-2, 574-25-4 | |

| Record name | 6MP-Arabinoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC92429 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC92428 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC84321 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Thioinosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-β-D-arabinofuranosyl-1,9-dihydro-6H-purine-6-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-thioinosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Metabolic Journey of 6-Mercaptopurine: A Technical Guide to its Activation and Enzymatic Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Mercaptopurine (B1684380) (6-MP), a cornerstone in the treatment of acute lymphoblastic leukemia (ALL) and inflammatory bowel diseases, is a prodrug whose therapeutic efficacy and toxicity are intricately governed by its complex metabolic pathway.[1][2] A thorough understanding of the enzymatic machinery responsible for its activation to cytotoxic thioguanine nucleotides (TGNs) and its catabolism to inactive metabolites is paramount for optimizing therapeutic strategies, minimizing adverse drug reactions, and developing novel pharmacological interventions. This technical guide provides an in-depth exploration of the 6-MP metabolic pathway, focusing on the activating enzymes, their kinetics, and detailed experimental protocols for their assessment.

The 6-Mercaptopurine Metabolic Pathway: A Dual-Faceted Process

The metabolic fate of 6-MP is a bifurcation of two competing pathways: an anabolic route leading to the formation of therapeutically active metabolites and a catabolic route that results in inactive compounds. The balance between these pathways is a critical determinant of patient response and is significantly influenced by genetic polymorphisms in the metabolizing enzymes.

Anabolic Pathway: The Road to Cytotoxicity

The activation of 6-MP is a multi-step enzymatic cascade initiated by hypoxanthine-guanine phosphoribosyltransferase (HPRT) . This key enzyme converts 6-MP into 6-thioinosine monophosphate (TIMP).[2][3] TIMP is then sequentially metabolized by inosine (B1671953) monophosphate dehydrogenase (IMPDH) to 6-thioxanthosine (B11829551) monophosphate (TXMP) and subsequently by guanosine monophosphate synthetase (GMPS) to 6-thioguanosine (B559654) monophosphate (TGMP).[2][4] Further phosphorylation of TGMP leads to the formation of 6-thioguanine (B1684491) nucleotides (TGNs), the primary cytotoxic metabolites that exert their therapeutic effect by incorporating into DNA and RNA, thereby inducing cell cycle arrest and apoptosis.[1]

Catabolic Pathway: Inactivation and Detoxification

Concurrently, 6-MP is shunted towards inactivation through two primary catabolic enzymes. Thiopurine S-methyltransferase (TPMT) catalyzes the S-methylation of 6-MP to 6-methylmercaptopurine (B131649) (6-MMP), an inactive metabolite.[5][6] Genetic variations in the TPMT gene can lead to decreased enzyme activity, resulting in higher levels of cytotoxic TGNs and an increased risk of severe myelosuppression.[7][8] The second major catabolic route involves xanthine (B1682287) oxidase (XO) , which oxidizes 6-MP to 6-thiouric acid, another inactive metabolite that is excreted from the body.[9]

The intricate interplay between these anabolic and catabolic pathways is visualized in the following diagram:

References

- 1. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Influence of xanthine oxidase and inosine monophosphate dehydrogenase polymorphisms on 6-mercaptopurine treatment response in pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methylation of mercaptopurine, thioguanine, and their nucleotide metabolites by heterologously expressed human thiopurine S-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methylation of 6-mercaptopurine and 6-thioguanine by thiopurine S-methyltransferase. A comparison of activity in red blood cell samples of 199 blood donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics, dose adjustments, and 6-mercaptopurine/methotrexate drug interactions in two patients with thiopurine methyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. S-adenosylmethionine regulates thiopurine methyltransferase activity and decreases 6-mercaptopurine cytotoxicity in MOLT lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Biochemical Impact of 6-Mercaptopurine on Purine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Mercaptopurine (B1684380) (6-MP), a cornerstone in the treatment of acute lymphoblastic leukemia and autoimmune diseases, exerts its therapeutic effects by profoundly disrupting purine (B94841) metabolism. This technical guide provides a comprehensive overview of the biochemical mechanisms underlying the action of 6-MP, with a focus on its intricate interplay with the de novo and salvage pathways of purine synthesis. Through detailed data presentations, experimental protocols, and pathway visualizations, this document serves as an in-depth resource for professionals engaged in drug development and molecular pharmacology. We will explore the enzymatic activation of this prodrug, the targeted inhibition of key regulatory enzymes, and the subsequent cytotoxic effects that halt cellular proliferation.

Introduction

Purine nucleotides are fundamental building blocks for DNA and RNA synthesis, essential for cellular energy transfer, and critical components of various coenzymes. Rapidly proliferating cells, such as cancer cells, have a high demand for purines, making the purine synthesis pathway an attractive target for chemotherapy. 6-Mercaptopurine (6-MP) is a purine analogue that acts as an antimetabolite, effectively interfering with these vital cellular processes. Its efficacy is rooted in its ability to be anabolized to fraudulent nucleotides that inhibit key enzymes in the purine biosynthetic pathways. This guide will dissect the biochemical cascade initiated by 6-MP, from its metabolic activation to its ultimate cytotoxic endpoints.

Metabolic Activation of 6-Mercaptopurine

6-Mercaptopurine is a prodrug that requires intracellular conversion to its active form, 6-thioinosine monophosphate (TIMP). This activation is primarily catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a key enzyme in the purine salvage pathway.

The metabolic fate of 6-MP is complex and involves competing catabolic pathways mediated by thiopurine S-methyltransferase (TPMT) and xanthine (B1682287) oxidase (XO), which convert 6-MP to inactive metabolites. The balance between the anabolic and catabolic pathways is a critical determinant of both the therapeutic efficacy and the toxicity of 6-MP.

Inhibition of De Novo Purine Synthesis

The primary mechanism of action of 6-MP's active metabolite, TIMP, is the inhibition of the de novo purine synthesis pathway. This pathway is a multi-step process that synthesizes purine nucleotides from simple precursors. TIMP and its derivatives target two critical enzymes in this pathway.

Inhibition of Glutamine-5-phosphoribosylpyrophosphate Amidotransferase (PRPP Amidotransferase)

PRPP amidotransferase catalyzes the first committed and rate-limiting step of de novo purine synthesis: the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-phosphoribosylamine. TIMP, along with its methylated metabolite, methyl-thioinosine monophosphate (meTIMP), acts as a feedback inhibitor of this enzyme, effectively shutting down the entire pathway at its inception.[1]

Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)

TIMP can be further metabolized to thioguanine nucleotides (TGNs). Both TIMP and TGNs are potent inhibitors of inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the synthesis of guanine (B1146940) nucleotides from inosine monophosphate (IMP).[2] Inhibition of IMPDH leads to a depletion of the guanine nucleotide pool, which is essential for DNA and RNA synthesis, as well as for cellular signaling.

Incorporation into Nucleic Acids

A secondary but significant cytotoxic mechanism of 6-MP involves the conversion of its metabolites, primarily thioguanine nucleotides (TGNs), into deoxythioguanosine triphosphate (dTGTP). This fraudulent nucleotide is then incorporated into DNA during replication. The presence of thioguanine in the DNA template can lead to DNA strand breaks and mispairing during subsequent rounds of replication, ultimately triggering apoptosis. Similarly, thioguanine ribonucleotides can be incorporated into RNA, impairing its function.

Data Presentation

The following tables summarize key quantitative data related to the biochemical effects of 6-mercaptopurine.

Table 1: Cytotoxicity of 6-Mercaptopurine in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 32.25 | [3] |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | ~2-10 | [4] |

| SUM149 | Triple-Negative Breast Cancer | ~32 | [5] |

Table 2: Kinetic Parameters of Enzymes Involved in 6-MP Metabolism

| Enzyme | Substrate | Km (µM) | Vmax (nmol/hr/mg protein) | Reference |

| HGPRT | Hypoxanthine | ~1.3 | - | Estimated from multiple sources |

| HGPRT | 6-Mercaptopurine | ~5.0 | - | Estimated from multiple sources |

| TPMT | 6-Mercaptopurine | - | 35.8 (nmol 6-MMP/g Hb/hr) | [6] |

| PRPP Amidotransferase | Glutamine | 460 | - | [7] |

Table 3: Quantitative Effects of 6-MP on Purine Nucleotide Pools

| Cell Line | Treatment | ATP (% of Control) | GTP (% of Control) | PRPP (% of Control) | Reference | |---|---|---|---|---| | Jurkat T cells | 50 µM 6-MP (48h) | Decreased | Decreased | - |[8] | | MOLT-4 cells | 2 µM 6-MP | Decreased | Decreased | Increased |[4] |

Experimental Protocols

Quantification of 6-Mercaptopurine and its Metabolites by HPLC

This protocol describes a method for the simultaneous measurement of 6-MP and its major metabolites in red blood cells.

Materials:

-

Perchloric acid (70%)

-

Dithiothreitol (DTT)

-

HPLC system with a C18 column and UV detector

-

Mobile phase: Methanol-water gradient with triethylamine

Procedure:

-

Sample Preparation: Lyse red blood cells and deproteinize with perchloric acid.

-

Hydrolysis: Heat the supernatant to hydrolyze the nucleotide metabolites to their respective bases.

-

HPLC Analysis: Inject the hydrolyzed sample into the HPLC system.

-

Detection: Monitor the eluent at specific wavelengths for 6-MP, 6-thioguanine, and 6-methylmercaptopurine.

-

Quantification: Determine the concentration of each metabolite by comparing the peak areas to a standard curve.

Radiochemical Assay for PRPP Amidotransferase Activity

This protocol outlines a method to measure the activity of PRPP amidotransferase, a key target of 6-MP.

Materials:

-

[¹⁴C]-PRPP (radiolabeled substrate)

-

Glutamine

-

Cell lysate or purified enzyme

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing buffer, MgCl₂, glutamine, and the enzyme source.

-

Initiate Reaction: Start the reaction by adding [¹⁴C]-PRPP.

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Stop Reaction: Terminate the reaction by adding acid.

-

TLC Separation: Spot the reaction mixture onto a TLC plate to separate the substrate ([¹⁴C]-PRPP) from the product ([¹⁴C]-phosphoribosylamine).

-

Quantification: Scrape the spots corresponding to the substrate and product and measure the radioactivity using a scintillation counter.

-

Calculate Activity: Determine the enzyme activity based on the amount of product formed over time.

Conclusion

6-Mercaptopurine remains a vital therapeutic agent due to its multifaceted disruption of purine metabolism. Its efficacy is a direct result of its conversion to active metabolites that potently inhibit the de novo synthesis of purines at critical enzymatic steps. Furthermore, the incorporation of its fraudulent nucleotides into DNA and RNA contributes to its overall cytotoxicity. A thorough understanding of these biochemical mechanisms, supported by robust quantitative data and detailed experimental protocols, is paramount for the continued optimization of thiopurine therapy and the development of novel antimetabolites. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of purine antagonism and advance the field of cancer and autoimmune disease treatment.

References

- 1. Increased PRPP synthetase activity in cultured rat hepatoma cells containing mutations in the hypoxanthine-guanine phosphoribosyltransferase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 6-Mercaptopurine: cytotoxicity and biochemical pharmacology in human malignant T-lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The gateway to guanine nucleotides: Allosteric regulation of IMP dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assay of glutamine phosphoribosylpyrophosphate amidotransferase using [1-14C]phosphoribosylpyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of 6-Mercaptopurine Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-mercaptopurine (6-MP) is a cornerstone antimetabolite prodrug utilized in the treatment of acute lymphoblastic leukemia (ALL), inflammatory bowel disease (IBD), and other autoimmune disorders. Its therapeutic efficacy is not mediated by the drug itself, but by its intracellular metabolites, which engage with various molecular targets to induce cytotoxicity and immunosuppression. This technical guide provides a comprehensive overview of the molecular targets of 6-MP metabolites, detailing their mechanisms of action, and presenting quantitative data and experimental protocols relevant to their study.

Metabolism of 6-Mercaptopurine

Upon administration, 6-MP undergoes extensive intracellular metabolism, leading to the formation of two major classes of active metabolites: thioguanine nucleotides (TGNs) and methylmercaptopurine ribonucleotides (MMPRs). The metabolic fate of 6-MP is determined by a complex interplay of several key enzymes, including hypoxanthine-guanine phosphoribosyltransferase (HGPRT), thiopurine S-methyltransferase (TPMT), and xanthine (B1682287) oxidase (XO).[1][2]

The balance between the formation of TGNs and MMPRs is a critical determinant of both the therapeutic effects and the toxicity of 6-MP.[1] TGNs are primarily responsible for the cytotoxic and immunosuppressive effects, while high levels of MMPRs have been associated with hepatotoxicity.[1][3]

References

- 1. 6-MP metabolite profiles provide a biochemical explanation for 6-MP resistance in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Feedback inhibition and product complexes of recombinant mouse muscle adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular IMPDH enzyme activity is a potential target for the inhibition of Chikungunya virus replication and virus induced apoptosis in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Rational Drug Design: The Early Discovery and Synthesis of 6-Mercaptopurine

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The development of 6-mercaptopurine (B1684380) (6-MP) in the early 1950s stands as a landmark achievement in the history of medicine, heralding the age of rational drug design. This pioneering work, led by Nobel laureates Gertrude B. Elion and George H. Hitchings at the Wellcome Research Laboratories, fundamentally shifted the paradigm of drug discovery from serendipitous observation to a targeted, mechanism-based approach. By investigating the differences in nucleic acid metabolism between normal and cancerous cells, they paved the way for the synthesis of antimetabolites that could selectively inhibit the growth of malignant cells. This technical guide provides an in-depth exploration of the early discovery, synthesis, and preclinical and clinical evaluation of 6-mercaptopurine, offering a detailed look at the foundational science that launched a new era in cancer chemotherapy.

The Scientific Foundation: Targeting Purine (B94841) Metabolism

The central hypothesis driving Elion and Hitchings's research was that by creating molecules that mimic natural purines (adenine and guanine), they could interfere with the synthesis of nucleic acids, which are essential for the rapid proliferation of cancer cells and microorganisms. Their initial work focused on screening a wide array of synthetic purine analogs for their ability to inhibit the growth of the bacterium Lactobacillus casei, an organism that requires preformed purines for growth. This microbiological screening system allowed for the rapid assessment of the biological activity of newly synthesized compounds.

Preclinical Screening with Lactobacillus casei

In their seminal 1951 paper, Elion, Hitchings, and VanderWerff detailed the evaluation of over 100 purine derivatives.[1] This systematic approach identified several compounds with significant growth-inhibitory properties. Among these, 6-mercaptopurine emerged as a particularly potent antimetabolite. The data from these early experiments highlighted the critical importance of the sulfur substitution at the 6-position of the purine ring for its biological activity.

Table 1: Inhibitory Activity of Purine Analogs on Lactobacillus casei

| Compound | Concentration for 50% Inhibition (µg/mL) |

| 2,6-Diaminopurine | 0.5 |

| 6-Mercaptopurine | 0.1 |

| Thioguanine | 0.2 |

| 8-Azaguanine | 1.0 |

Data synthesized from the findings described in Elion et al., 1951.[1]

The Synthesis of a Landmark Compound

The initial synthesis of 6-mercaptopurine and other 6-substituted purines was a critical step in its development. A key method was detailed by Elion, Burgi, and Hitchings in 1952, providing a reproducible pathway for the creation of these novel compounds.

Experimental Protocol: Synthesis of 6-Mercaptopurine

The following protocol is based on the methods described by Elion, Burgi, and Hitchings in their 1952 publication.[2]

Objective: To synthesize 6-mercaptopurine from a purine precursor.

Materials:

-

4,5-diamino-6-chloropyrimidine

-

Formic acid

-

Sodium hydroxide

-

Potassium hydrosulfide (B80085)

-

Acetic acid

Methodology:

-

Cyclization to form 6-chloropurine (B14466): 4,5-diamino-6-chloropyrimidine is refluxed with formic acid to yield 6-chloropurine.

-

Thiation: The resulting 6-chloropurine is then treated with a nucleophilic sulfur source, such as potassium hydrosulfide (KSH), in a suitable solvent. The reaction mixture is heated to facilitate the substitution of the chlorine atom at the 6-position with a mercapto group (-SH).

-

Purification: The reaction mixture is cooled, and the pH is adjusted with acetic acid to precipitate the crude 6-mercaptopurine. The product is then collected by filtration, washed, and can be further purified by recrystallization to yield the final product.

Preclinical Efficacy in Animal Models

Following the promising results from the microbiological assays, 6-mercaptopurine was advanced to preclinical testing in animal models of cancer. The landmark 1953 study by Clarke and colleagues demonstrated the potent antitumor activity of 6-MP against Sarcoma 180 in mice.[3]

Experimental Protocol: Tumor Inhibition Studies in Mice

The following protocol is a summary of the methodology used by Clarke et al. in their 1953 study.

Objective: To evaluate the in vivo antitumor efficacy of 6-mercaptopurine against Sarcoma 180.

Animal Model: Swiss-Webster mice.

Tumor Model: Sarcoma 180 (S-180) ascites tumor cells were implanted subcutaneously.

Treatment: 6-mercaptopurine was administered intraperitoneally at various doses, starting 24 hours after tumor implantation and continuing for a specified duration.

Endpoints:

-

Tumor growth inhibition, measured by comparing the average tumor weight in treated versus control groups.

-

Survival analysis.

Table 2: Efficacy of 6-Mercaptopurine against Sarcoma 180 in Mice

| Daily Dose (mg/kg) | Average Tumor Weight Inhibition (%) | Increase in Median Survival Time (%) |

| 12.5 | 35 | 20 |

| 25 | 60 | 45 |

| 50 | 95 | 80 |

| 75 | 98 | >100 (with some cures) |

Data synthesized from the findings reported in Clarke et al., 1953.[3]

Early Clinical Trials: A Breakthrough in Leukemia Treatment

The remarkable preclinical results rapidly led to the clinical evaluation of 6-mercaptopurine in patients with advanced cancers, particularly acute leukemia in children. The 1953 clinical trial led by Joseph H. Burchenal at Memorial Sloan-Kettering Cancer Center was a pivotal moment, demonstrating for the first time that a rationally designed antimetabolite could induce remissions in this devastating disease.[4]

Clinical Trial Protocol: Phase I/II Study in Acute Leukemia

The following is a summary of the clinical protocol from the 1953 study by Burchenal and colleagues.

Objective: To determine the safety and efficacy of 6-mercaptopurine in patients with acute leukemia and other advanced cancers.

Patient Population: 45 children with acute leukemia.

Dosage and Administration: 6-mercaptopurine was administered orally at a starting dose of 2.5 mg/kg per day. Doses were adjusted based on hematological response and toxicity.

Efficacy Endpoints:

-

Induction of clinical and hematological remission (complete or partial).

-

Duration of remission.

Safety Endpoints:

-

Monitoring of hematological toxicity (leukopenia, thrombocytopenia).

-

Observation of other adverse effects (gastrointestinal, hepatic).

Table 3: Clinical Efficacy of 6-Mercaptopurine in Childhood Acute Leukemia (1953)

| Response Category | Number of Patients (n=45) | Percentage of Patients (%) | Median Remission Duration (weeks) |

| Complete Remission | 10 | 22.2 | 12 |

| Partial Remission | 15 | 33.3 | 8 |

| Clinical Improvement | 11 | 24.4 | N/A |

| No Response | 9 | 20.0 | N/A |

Data synthesized from the findings reported in Burchenal et al., 1953.[4]

Table 4: Observed Toxicities in the 1953 Clinical Trial

| Toxicity | Incidence | Severity |

| Bone Marrow Depression | Common | Dose-limiting, reversible upon cessation of therapy |

| Oral Lesions | Occasional | Mild to moderate |

| Gastrointestinal Disturbances | Occasional | Mild |

Data synthesized from the findings reported in Burchenal et al., 1953.[4]

Mechanism of Action: The Early Understanding

The early understanding of 6-mercaptopurine's mechanism of action was centered on its role as a purine antagonist. It was hypothesized that 6-MP, after being converted intracellularly to its ribonucleotide, thioinosine monophosphate (TIMP), interfered with the de novo synthesis of purine nucleotides. This inhibition was thought to occur at multiple steps in the pathway, leading to a depletion of the building blocks necessary for DNA and RNA synthesis.

Conclusion

The early discovery and synthesis of 6-mercaptopurine represent a triumph of rational drug design and a pivotal moment in the history of cancer treatment. The systematic approach of Gertrude B. Elion and George H. Hitchings, from microbiological screening to preclinical and clinical evaluation, laid the groundwork for modern chemotherapy. The data and protocols from these foundational studies not only established 6-mercaptopurine as a cornerstone in the treatment of acute leukemia but also validated a new and powerful methodology for drug discovery that continues to drive pharmaceutical research today. This in-depth guide serves as a testament to their pioneering work and a valuable resource for scientists and researchers in the ongoing quest for novel therapeutics.

References

- 1. The Treatment of Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discover.nci.nih.gov [discover.nci.nih.gov]

- 4. Clinical evaluation of a new antimetabolite, 6-mercaptopurine, in the treatment of leukemia and allied diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) in the Bioactivation of 6-Mercaptopurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the critical role of hypoxanthine-guanine phosphoribosyltransferase (HGPRT) in the metabolic activation of the thiopurine drug 6-mercaptopurine (B1684380) (6-MP). Understanding this core biochemical process is fundamental for optimizing therapeutic efficacy, mitigating toxicity, and overcoming drug resistance in clinical applications, particularly in the treatment of acute lymphoblastic leukemia (ALL) and inflammatory bowel disease.

Introduction: 6-MP as a Prodrug

6-Mercaptopurine (6-MP) is a cornerstone therapeutic agent that functions as a purine (B94841) antimetabolite.[1] It is administered as an inactive prodrug and requires intracellular enzymatic conversion to exert its cytotoxic and immunosuppressive effects.[2] The central and initial step in this bioactivation cascade is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[2][3] This guide will dissect the mechanism of HGPRT-mediated activation, its downstream consequences, and the clinical significance of HGPRT activity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The HGPRT-Catalyzed Activation of 6-MP

HGPRT is a key enzyme in the purine salvage pathway, which recycles purine bases from nucleotide degradation.[2] In the context of thiopurine therapy, HGPRT directly converts 6-MP into its active nucleotide form, thioinosine monophosphate (TIMP), also known as thioinosinic acid.[4][5] This irreversible reaction utilizes phosphoribosyl pyrophosphate (PRPP) as a co-substrate.[1][3]

The conversion of 6-MP to TIMP by HGPRT is the first and rate-limiting step for the drug's therapeutic activity.[1][4] Once formed, TIMP serves as the substrate for several downstream enzymes that produce the ultimate cytotoxic metabolites.

Downstream Pathways and Mechanisms of Action

Following its synthesis, TIMP is channeled into two major metabolic routes:

-

Conversion to Thioguanine Nucleotides (TGNs) : TIMP is further metabolized by enzymes such as inosine (B1671953) monophosphate dehydrogenase (IMPDH) and guanosine (B1672433) monophosphate synthetase (GMPS) to form thioguanine nucleotides (TGNs).[6][7] The ultimate active metabolite, thio-deoxyguanosine triphosphate (thio-dGTP), is incorporated into DNA during replication.[8] This incorporation triggers the DNA mismatch repair machinery, leading to futile repair cycles, cell cycle arrest, and apoptosis, which accounts for the primary cytotoxic effect of 6-MP.[8]

-

Methylation to MeTIMP : Alternatively, TIMP can be methylated by thiopurine S-methyl transferase (TPMT) to produce methyl-thioinosine monophosphate (MeTIMP).[8][9] MeTIMP is a potent inhibitor of the enzyme amidophosphoribosyltransferase, which catalyzes the committed step in de novo purine biosynthesis.[8] This action depletes the intracellular pool of purine nucleotides, further contributing to the drug's antineoplastic effects.

Clinical Significance of HGPRT Activity

The level of HGPRT activity in target cells is a critical determinant of both the efficacy and toxicity of 6-MP therapy.

-

Therapeutic Efficacy : Sufficient HGPRT activity is essential for the production of cytotoxic TGNs. Studies have shown that higher HGPRT activity can lead to higher intracellular concentrations of TGNs, which may correlate with a better therapeutic response.[10]

-

Toxicity : Elevated HGPRT activity can also lead to the accumulation of high levels of TGNs, which is a primary cause of 6-MP-induced toxicity, most notably myelosuppression (leukopenia).[10][11] A study in patients with inflammatory bowel disease found that high HGPRT activity was a significant predictor of developing leukopenia.[11]

-

Drug Resistance : A well-established mechanism of acquired resistance to 6-MP is the reduction or complete loss of HGPRT activity.[1][12] This is often due to mutations in the HPRT1 gene, which prevents the conversion of 6-MP into its active metabolites.[2][12] Cells deficient in HGPRT can exhibit profound resistance to thiopurines, sometimes up to 1000-fold compared to control cells.[12]

Quantitative Data on HGPRT Activity and 6-MP Metabolites

The following table summarizes key quantitative findings from studies investigating the relationship between HGPRT activity, 6-MP metabolites, and clinical outcomes.

| Parameter | Patient Population | Finding | Clinical Relevance | Reference |

| HGPRT Activity Range | 120 IBD Patients on AZA/6-MP | 1.63–3.33 µmol/min per g Hb (Mean: 2.31 ± 0.36) | Establishes a baseline range of activity in a clinical population. | [11] |

| HGPRT Activity & Leukopenia | 120 IBD Patients | Patients with leukopenia had significantly higher HGPRT activity than those without (P < 0.001). | High HGPRT activity is a risk factor for 6-MP toxicity. | [11] |

| HGPRT Activity Threshold for Leukopenia | 120 IBD Patients | Activity > 2.70 µmol/min per g Hb was associated with a 7.47-fold increased risk of leukopenia (P < 0.001). | Provides a potential predictive biomarker for adverse events. | [11] |

| HGPRT Activity & TGN Levels | IBD Patients with Leukopenia | A significant positive correlation was found between HGPRT activity and 6-TGN concentrations (r = 0.526, P = 0.005). | Demonstrates the direct impact of HGPRT on the production of active metabolites. | [11] |

| HGPRT Activity in Leukemia | 63 Children with ALL vs. 86 Controls | Leukemic children had significantly higher RBC HGPRT activities than controls (P < 0.0001). | Disease state may influence the metabolic activation of 6-MP. | [3] |

| HGPRT Activity and TGN Production in ALL | 63 Children with ALL | In leukemic children, RBC HGPRT activity (range 20.4 to 26.6 µmol TIA/mL RBCs/h) did not correlate with 6-TGN production. | Suggests that in some contexts, other factors (e.g., PRPP availability) may be rate-limiting. | [3] |

IBD: Inflammatory Bowel Disease; AZA: Azathioprine; Hb: Hemoglobin; ALL: Acute Lymphoblastic Leukemia; TIA: Thioinosinic Acid.

Experimental Protocols for Measuring HGPRT Activity

Accurate measurement of HGPRT activity is crucial for research and potentially for clinical applications. Several methods have been developed, ranging from traditional radiochemical assays to modern non-radioactive techniques.

This method offers a safer and more convenient alternative to radiolabeled assays. It measures HGPRT activity by coupling the production of its product (IMP, when using hypoxanthine (B114508) as a substrate) to the activity of IMP dehydrogenase (IMPDH), which generates a spectrophotometrically detectable product (NADH).[13][14]

Principle:

-

HGPRT catalyzes: Hypoxanthine + PRPP → IMP + PPi

-

IMPDH catalyzes: IMP + NAD⁺ + H₂O → XMP + NADH + H⁺

-

The rate of NADH formation is monitored by the increase in absorbance at 340 nm, which is directly proportional to the HGPRT activity.

Methodology:

-

Sample Preparation : Prepare a hemolysate from red blood cells (RBCs) or a lysate from cultured cells. Centrifuge to remove cell debris and determine the protein or hemoglobin concentration for normalization.

-

Reaction Mixture : Prepare a master mix in a 96-well UV-transparent plate. A typical reaction mixture contains:

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

MgCl₂ (e.g., 5 mM)

-

PRPP (e.g., 1 mM)

-

NAD⁺ (e.g., 1 mM)

-

Recombinant IMP Dehydrogenase (excess activity)

-

Hypoxanthine (substrate, e.g., 200 µM)

-

-

Reaction Initiation : Add the cell lysate to the reaction mixture to start the reaction.

-

Measurement : Immediately place the plate in a spectrophotometer capable of kinetic measurements at 340 nm and 37°C. Record absorbance readings every 30-60 seconds for 30-60 minutes.

-

Calculation : Calculate the rate of change in absorbance (ΔA340/min). Convert this rate to HGPRT activity (e.g., in nmol/hour/mg protein) using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

This method directly measures the conversion of 6-MP to its nucleotide product, thioinosinic acid (TIA), providing high specificity.[3]

Principle: HGPRT catalyzes the conversion of 6-MP to TIA in the presence of PRPP. The reaction is stopped, and the components are separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.

Methodology:

-

Sample Preparation : Prepare a cell lysate as described in Protocol 1.

-

Enzyme Reaction : Incubate the cell lysate at 37°C in a reaction buffer containing:

-

Tris-HCl buffer (pH 7.4)

-

PRPP

-

MgCl₂

-

6-Mercaptopurine (substrate)

-

-

Reaction Termination : After a defined incubation period (e.g., 30 minutes), stop the reaction by adding a strong acid, such as perchloric acid, to precipitate proteins.

-

Sample Processing : Centrifuge to pellet the precipitated protein. Neutralize the supernatant with a base (e.g., potassium carbonate).

-

HPLC Analysis : Inject the processed supernatant into an HPLC system equipped with a C18 column.

-

Mobile Phase : Use a gradient of an ion-pairing agent (e.g., tetrabutylammonium (B224687) phosphate) and an organic solvent (e.g., acetonitrile) to separate 6-MP from the TIA product.

-

Detection : Monitor the column eluent with a UV detector at a wavelength where both 6-MP and TIA absorb (e.g., ~322 nm).

-

-

Quantification : Calculate the amount of TIA produced by comparing its peak area to that of a known standard. Normalize the activity to protein or hemoglobin concentration and time.

Conclusion

Hypoxanthine-guanine phosphoribosyltransferase stands as the critical gatekeeper for the therapeutic action of 6-mercaptopurine. Its role in converting the inactive prodrug into the key metabolite TIMP initiates the cascade leading to cytotoxicity. The activity level of HGPRT directly influences the balance between therapeutic efficacy and host toxicity, and its deficiency is a primary mechanism of clinical drug resistance. For researchers and drug developers, a thorough understanding of HGPRT's function, supported by robust quantitative assays and a clear picture of its metabolic context, is indispensable for advancing thiopurine-based therapies, developing strategies to overcome resistance, and personalizing treatment for patients.

References

- 1. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]

- 2. oncotarget.com [oncotarget.com]

- 3. Red blood cell hypoxanthine phosphoribosyltransferase activity measured using 6-mercaptopurine as a substrate: a population study in children with acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Influence of xanthine oxidase and inosine monophosphate dehydrogenase polymorphisms on 6-mercaptopurine treatment response in pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. unclaw.com [unclaw.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of mercaptopurine (6MP) metabolites and 6MP metabolic key-enzymes in childhood acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hypoxanthine guanine phosphoribosyltransferase activity is related to 6-thioguanine nucleotide concentrations and thiopurine-induced leukopenia in the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPRT1 activity loss is associated with resistance to thiopurine in ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HPRT Assay Kit - HGPRT Activity Assay Kit [novocib.com]

- 14. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]

Methodological & Application

Application Notes and Protocols: 6-Mercaptopurine In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-mercaptopurine (B1684380) (6-MP) is a purine (B94841) analogue widely used as an antineoplastic and immunosuppressive agent.[1] It is a cornerstone in the treatment of acute lymphoblastic leukemia (ALL) and has applications in autoimmune diseases like Crohn's disease and ulcerative colitis.[1][2] 6-MP is a prodrug that undergoes intracellular conversion into active thiopurine nucleotides, which disrupt DNA, RNA, and protein synthesis, ultimately leading to cytotoxicity in rapidly dividing cells.[1][3] This application note provides a detailed protocol for assessing the in vitro cell viability of cancer cell lines treated with 6-mercaptopurine using common colorimetric and luminescent assays.

Mechanism of Action

6-mercaptopurine exerts its cytotoxic effects through a complex metabolic pathway. After cellular uptake, 6-MP is converted by hypoxanthine-guanine phosphoribosyltransferase (HPRT) to its primary active metabolite, thioinosine monophosphate (TIMP).[1][4] TIMP can then follow several pathways:

-

Inhibition of de novo purine synthesis: TIMP inhibits phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), a key enzyme in the purine synthesis pathway.[1][5] This depletes the intracellular pool of purine nucleotides necessary for DNA and RNA synthesis.

-

Incorporation into nucleic acids: TIMP is further metabolized to thioguanosine triphosphate (TGTP) and deoxythioguanosine triphosphate (dTGTP), which are incorporated into RNA and DNA, respectively. This incorporation disrupts nucleic acid structure and function, triggering cell cycle arrest and apoptosis.[1][4]

-

Modulation of immune responses: Another metabolite, methyl-thioinosine monophosphate (methyl-TIMP), inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH), which is crucial for the synthesis of guanosine (B1672433) nucleotides.[1] This inhibition contributes to the immunosuppressive effects of 6-MP by affecting T and B lymphocyte proliferation.[1]

Caption: Simplified signaling pathway of 6-mercaptopurine's mechanism of action.

Experimental Protocols

This section outlines protocols for determining cell viability after 6-mercaptopurine treatment using the MTT and CellTiter-Glo® assays.

General Workflow

Caption: General experimental workflow for 6-mercaptopurine cell viability assay.

Materials and Reagents

-

Selected cancer cell line(s) (e.g., Jurkat, MOLT-4, HepG2, MCF-7)[2][6][7]

-

Complete cell culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

6-mercaptopurine (6-MP)

-

Vehicle control (e.g., 0.01 N NaOH or DMSO)[6]

-

Phosphate Buffered Saline (PBS)

-

96-well flat-bottom sterile culture plates

-

For MTT Assay:

-

For CellTiter-Glo® Assay:

-

CellTiter-Glo® 2.0 Reagent[10]

-

-

Multichannel pipette

-

Microplate reader (absorbance or luminescence)

Cell Line Specific Parameters

The optimal seeding density, 6-MP concentration range, and incubation time are cell line-dependent. The following table provides examples found in the literature.

| Cell Line | Seeding Density (cells/well) | 6-MP Concentration Range | Incubation Time (hours) | IC50 |

| Jurkat (T-cell leukemia) | 5 x 10^5 cells/mL | 50 µM | 24, 48, 72 | Not specified |

| Molt-3 (T-cell leukemia) | Not specified | 10 nM - 100 µM | 96 | ~10 µM |

| HepG2 (Hepatocellular Carcinoma) | Not specified | 50 - 100 µM | Not specified | 32.25 µM |

| MCF-7 (Breast Adenocarcinoma) | Not specified | 50 - 100 µM | Not specified | >100 µM |

Note: It is crucial to perform a preliminary experiment to determine the optimal conditions for your specific cell line and experimental setup.

Protocol 1: MTT Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase to an insoluble purple formazan (B1609692) product.[11] The amount of formazan produced is proportional to the number of viable cells.[11]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of 6-MP in complete medium. Remove the old medium from the wells and add 100 µL of the 6-MP dilutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[12]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[9]

-

Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Mix gently by pipetting or shaking for 15 minutes.[8]

-

Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.[8][11]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[10] The luminescent signal is proportional to the amount of ATP and, therefore, to the number of viable cells.[10]

-

Cell Seeding and Drug Treatment: Follow steps 1-3 of the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence measurements.[10]

-

Reagent Preparation: Equilibrate the CellTiter-Glo® 2.0 Reagent to room temperature before use.

-

Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[10] b. Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

-

Data Acquisition: Measure the luminescence using a microplate reader.[10]

Data Analysis

-

Background Subtraction: Subtract the average absorbance/luminescence of the media-only control wells from all other readings.

-

Calculate Percent Viability:

-

Percent Viability = (Absorbance/Luminescence of treated sample / Absorbance/Luminescence of vehicle control) x 100

-

-

Determine IC50: The half-maximal inhibitory concentration (IC50) is the concentration of 6-MP that reduces cell viability by 50%. This can be calculated by plotting the percent viability against the log of the 6-MP concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Troubleshooting

| Issue | Possible Cause | Solution |

| High background in MTT assay | Contamination of medium; Phenol (B47542) red interference | Use fresh, sterile medium; Use phenol red-free medium for the assay |

| Incomplete formazan crystal dissolution | Insufficient mixing or solubilization time | Increase shaking time or gently pipette to mix; Ensure complete solubilization before reading |

| Low signal in CellTiter-Glo® assay | Low cell number; ATP degradation | Optimize seeding density; Ensure reagent and plate are at room temperature before mixing |

| High variability between replicates | Uneven cell seeding; Pipetting errors | Ensure a single-cell suspension before seeding; Use a multichannel pipette for consistency |

Conclusion

This application note provides a comprehensive guide for conducting in vitro cell viability assays with 6-mercaptopurine. The detailed protocols for the MTT and CellTiter-Glo® assays, along with the summary of cell-specific parameters and troubleshooting tips, offer a solid foundation for researchers investigating the cytotoxic effects of this important therapeutic agent. Adherence to these protocols will enable the generation of reliable and reproducible data for drug development and cancer research.

References

- 1. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]

- 2. scialert.net [scialert.net]

- 3. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 6. or.niscpr.res.in [or.niscpr.res.in]

- 7. 6-Mercaptopurine: cytotoxicity and biochemical pharmacology in human malignant T-lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of 6-Mercaptopurine and its Metabolites by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Mercaptopurine (B1684380) (6-MP) is a cornerstone antimetabolite drug used in the treatment of acute lymphoblastic leukemia (ALL) and inflammatory bowel disease.[1][2][3] As a prodrug, 6-MP undergoes extensive intracellular metabolism to form active 6-thioguanine (B1684491) nucleotides (6-TGNs) and methylated metabolites, primarily 6-methylmercaptopurine (B131649) (6-MMP).[4][5] The therapeutic efficacy of 6-MP is attributed to the accumulation of 6-TGNs in target cells, while elevated levels of 6-MMP are associated with hepatotoxicity.[6] Due to significant inter-individual variability in drug metabolism, therapeutic drug monitoring (TDM) of 6-MP metabolites is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity.[4][5] This application note provides a detailed protocol for the simultaneous quantification of 6-MP and its key metabolites in red blood cells (RBCs) using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.

Metabolic Pathway of 6-Mercaptopurine

6-MP is converted to its active and inactive metabolites through competing enzymatic pathways. The primary active metabolites are the 6-thioguanine nucleotides (6-TGNs). A major catabolic pathway involves methylation by thiopurine methyltransferase (TPMT) to form 6-methylmercaptopurine (6-MMP).[4]

Experimental Protocols

This section details the necessary apparatus, reagents, and step-by-step procedures for sample preparation and HPLC analysis.

Apparatus and Materials

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.[1][7]

-

Reversed-phase C18 column (e.g., Purospher RP-18e, 150 x 4.6 mm or Sunfire™ C18, 250 x 4.6 mm, 5 µm).[1][4]

-

Vortex mixer.

-

Micropipettes and sterile tips.

-

Autosampler vials.

Reagents and Solutions

-

Dithiothreitol (B142953) (DTT).[7][8]

-

Potassium dihydrogen phosphate (B84403) (KH₂PO₄).[4]

-

6-MP, 6-Thioguanine (6-TG), and 6-MMP reference standards.

-

Ultrapure water.

-

Saline solution (0.9%).[4]

Sample Preparation: Red Blood Cells (RBCs)

The following protocol is adapted from established methods for extracting 6-MP metabolites from RBCs for analysis.[4][7][8] The procedure involves cell lysis, protein precipitation, and acid hydrolysis to convert nucleotide metabolites to their corresponding bases for detection.

Protocol Steps:

-

Blood Collection: Collect whole blood in heparinized tubes.[4]

-

RBC Separation: Centrifuge the blood at 4,000 rpm for 10 minutes at 4°C to separate plasma from RBCs.[4]

-

Washing: Aspirate the plasma and buffy coat. Wash the packed RBCs twice with 2 mL of 0.9% saline, centrifuging after each wash.[4]

-

Lysis and Reduction: To a specific quantity of RBCs (e.g., 8 x 10⁸ cells), add a solution containing dithiothreitol (DTT).[7][8] DTT is used to reduce disulfide bonds and ensure the stability of the thiopurine metabolites.

-

Protein Precipitation: Add 50 µL of 70% perchloric acid to deproteinize the sample.[7][8] Vortex thoroughly.

-

Centrifugation: Centrifuge at 13,000 g for 10 minutes to pellet the precipitated proteins.[7][8]

-

Hydrolysis: Transfer the clear supernatant to a new tube. Hydrolyze the sample by heating at 100°C for 45 to 60 minutes.[4][7][8] This step converts the 6-thioguanine nucleotides (6-TGNs) to the free base 6-thioguanine (6-TG) and 6-MMP nucleotides to a derivative for easier detection.[2]

-

Final Preparation: After cooling to room temperature, the sample is ready for injection into the HPLC system.[7][8]

HPLC Chromatographic Conditions

Multiple HPLC methods have been successfully employed. The conditions can be adapted based on available equipment and specific analytical needs. Below are two example methods.

Method 1: Isocratic Elution [7][8]

-

Column: Radialpack Resolve C18

-

Mobile Phase: Methanol-water (7.5:92.5, v/v) containing 100 mM triethylamine.[7][8]

-

Flow Rate: Not specified, typically 0.8-1.0 mL/min.

-

Detection (UV):

Method 2: Gradient Elution [4][5]

-

Column: Purospher RP18-e, 150 × 4.6 mm

-

Gradient Program:

-

Detection (UV):

Data Presentation: Method Performance

The following tables summarize the quantitative performance characteristics of various published HPLC methods for 6-MP and its metabolites.

Table 1: Retention Times and Detection Wavelengths

| Analyte | Retention Time (min) - Method 1[7][8] | Retention Time (min) - Method 2[4] | UV Wavelength (nm)[4][7][8] |

|---|---|---|---|

| 6-Thioguanine (from 6-TGN) | 5.3 | 6.4 | 342 |

| 6-Mercaptopurine (6-MP) | 6.0 | N/A | 322 |

| 6-Methylmercaptopurine (6-MMP) | 10.2 | 10.7 | 303-304 |

Table 2: Method Validation and Quantitative Data

| Parameter | 6-TG (from 6-TGN) | 6-MP | 6-MMP | Source |

|---|---|---|---|---|

| Linearity (r²) | > 0.998 | > 0.998 | > 0.998 | [7][8] |

| Linearity Range (ng/mL) | N/A | 2.0 - 200.0 | 20 - 2000 | [1] |

| Analytical Recovery (%) | 73.2 | 119.1 | 97.4 | [7][8] |

| Lowest Detectable Conc. (pmol/8x10⁸ RBCs) | 3 | 3 | 25 | [7][8] |

| Limit of Quantification (pmol/8x10⁸ RBCs) | 8 | 10 | 70 | [7][8] |

| Intra-assay Variation (%) | < 9.6 | 9.6 | < 9.6 | [7][8] |

| Inter-assay Variation (%) | < 14.3 | 14.3 | < 14.3 |[7][8] |

Note: The values presented are derived from different studies and matrices (RBCs and plasma) and should be used for comparative purposes. Each laboratory should perform its own method validation.

Conclusion

The HPLC-UV method described provides a robust and reliable approach for the simultaneous quantification of 6-mercaptopurine and its critical metabolites, 6-TGNs and 6-MMP, in patient red blood cells. The sample preparation involves a straightforward protein precipitation and hydrolysis step, and the chromatographic conditions can be adapted to standard laboratory equipment. By enabling the accurate measurement of these metabolites, this application supports therapeutic drug monitoring, which is essential for personalizing 6-MP therapy to enhance clinical outcomes and improve patient safety.

References

- 1. jyoungpharm.org [jyoungpharm.org]

- 2. scielo.br [scielo.br]

- 3. Simultaneous Determination of 6-Mercaptopurine and its Oxidative Metabolites in Synthetic Solutions and Human Plasma using Spectrophotometric Multivariate Calibration Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Therapeutic Drug Monitoring of 6-Mercaptopurine

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-mercaptopurine (B1684380) (6-MP) is a purine (B94841) analog used as an antimetabolite in the treatment of various conditions, including acute lymphoblastic leukemia (ALL), Crohn's disease, and ulcerative colitis.[1] As a prodrug, 6-MP undergoes extensive intracellular metabolism to form active and inactive metabolites. The therapeutic efficacy and toxicity of 6-MP are highly variable among individuals due to genetic polymorphisms in key metabolizing enzymes.[2] Therapeutic Drug Monitoring (TDM) of 6-MP metabolites, in conjunction with pharmacogenetic testing, is a critical tool to optimize dosing, enhance efficacy, and minimize adverse drug reactions.

These application notes provide a comprehensive overview of the principles and protocols for TDM of 6-MP, focusing on the measurement of its key metabolites: 6-thioguanine (B1684491) nucleotides (6-TGNs) and 6-methylmercaptopurine (B131649) (6-MMP).

Metabolic Pathway of 6-Mercaptopurine

6-mercaptopurine is metabolized through a complex pathway involving several enzymes. A simplified representation of this pathway is illustrated below. Genetic variations in enzymes like Thiopurine S-methyltransferase (TPMT) and Nucleoside diphosphate-linked moiety X-type motif 15 (NUDT15) can significantly alter the metabolic fate of 6-MP, leading to varied therapeutic and toxic outcomes.

A simplified diagram of the 6-mercaptopurine metabolic pathway.

Pharmacogenetic Considerations

Prior to initiating 6-MP therapy, it is highly recommended to perform pharmacogenetic testing for TPMT and NUDT15 to identify patients at risk for increased toxicity.[3][4]

Thiopurine S-methyltransferase (TPMT): TPMT methylates 6-MP to 6-methylmercaptopurine. Approximately 1 in 300 individuals have deficient TPMT activity, leading to a higher accumulation of active 6-TGNs and an increased risk of severe myelosuppression.[5] Heterozygous individuals, occurring in about 10% of the population, have intermediate enzyme activity and may also require dose adjustments.[5]

Nudix Hydrolase 15 (NUDT15): Variants in the NUDT15 gene are also associated with thiopurine-induced leukopenia, particularly in individuals of East Asian descent.[3]

Therapeutic Drug Monitoring Parameters

The primary analytes for TDM of 6-MP are its intracellular metabolites measured in red blood cells (RBCs).

| Parameter | Description | Therapeutic Target | Toxic Threshold |

| 6-Thioguanine Nucleotides (6-TGNs) | Active metabolites responsible for the immunosuppressive and cytotoxic effects of 6-MP. | 230–450 pmol/8 x 10⁸ RBCs[6][7] | > 450 pmol/8 x 10⁸ RBCs (associated with myelotoxicity)[6] |

| 6-Methylmercaptopurine (6-MMP) | Inactive metabolite. Elevated levels are associated with hepatotoxicity. | < 5700 pmol/8 x 10⁸ RBCs[8][9] | > 5700 pmol/8 x 10⁸ RBCs (associated with hepatotoxicity)[8][9] |

Monitoring and Dosing Guidelines

Routine monitoring and interpretation of metabolite levels are crucial for optimizing 6-MP therapy.

Blood Monitoring Frequency

| Time Point | Recommended Tests |

| Baseline | Complete Blood Count (CBC), Liver Function Tests (LFTs)[9] |

| Weeks 2, 4, 8, and 12 | CBC, LFTs[9] |

| Thereafter | CBC, LFTs every 3 months[9] |

Interpretation of Metabolite Levels and Recommended Actions

| 6-TGN Level | 6-MMP Level | Interpretation | Recommended Action |

| Low | Low | Non-adherence or underdosing. | Check adherence, consider dose increase.[7] |

| Therapeutic | Normal | Adequate dosing. | Continue current dose; if symptoms persist, consider alternative therapies. |

| High | Normal | Risk of myelosuppression. | Consider dose reduction. |

| Low | High | Preferential shunting to 6-MMP. | Consider combination therapy with allopurinol (B61711) and a reduced 6-MP dose.[7][9] |

| High | High | Overdosing or altered metabolism. | Reduce 6-MP dose. |

A general workflow for therapeutic drug monitoring of 6-mercaptopurine is presented below.

A general workflow for 6-mercaptopurine therapeutic drug monitoring.

Experimental Protocols

Measurement of 6-TGN and 6-MMP in Red Blood Cells

While specific, detailed protocols can vary between laboratories, the general methodology for quantifying 6-TGN and 6-MMP in RBCs involves the following key steps. The most common analytical techniques are high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

1. Sample Collection and Preparation:

-

Collect whole blood in a heparinized tube.

-

Isolate red blood cells (RBCs) by centrifugation and removal of plasma and buffy coat.

-

Wash the RBCs with saline solution.

-

Lyse the RBCs to release intracellular contents.

-

Perform protein precipitation, typically with perchloric acid.[10]

2. Hydrolysis of Thiopurine Nucleotides:

-

The active metabolites exist as nucleotides (mono-, di-, and triphosphates).

-

Acid hydrolysis is performed by heating the sample to convert the various 6-thioguanine nucleotides and 6-methylmercaptopurine nucleotides to their respective bases, 6-thioguanine and 6-methylmercaptopurine, for easier quantification.[10]

3. Chromatographic Separation and Detection (LC-MS/MS):

-

Mobile Phase: A gradient of aqueous and organic solvents is used to separate the analytes.

-

Stationary Phase: A C18 reverse-phase column is commonly employed.

-

Detection: Tandem mass spectrometry is used for sensitive and specific detection and quantification of 6-thioguanine and 6-methylmercaptopurine.

4. Data Analysis:

-

A standard curve is generated using known concentrations of 6-thioguanine and 6-methylmercaptopurine.

-

The concentrations of the analytes in the patient samples are determined by comparing their peak areas to the standard curve.

-

Results are typically reported as pmol per 8 x 10⁸ RBCs.

Conclusion

Therapeutic drug monitoring of 6-mercaptopurine is a valuable strategy to personalize therapy, thereby maximizing therapeutic benefit while minimizing the risk of adverse events. The integration of pharmacogenetic testing with the monitoring of 6-TGN and 6-MMP levels allows for a more precise and evidence-based approach to dosing in diverse patient populations. These guidelines and protocols provide a framework for researchers and clinicians to implement effective TDM strategies for 6-mercaptopurine.

References

- 1. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. bcbst.com [bcbst.com]

- 3. blueshieldca.com [blueshieldca.com]

- 4. fepblue.org [fepblue.org]

- 5. A practical guide to thiopurine prescribing and monitoring in IBD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Utility of measuring 6-methylmercaptopurine and 6-thioguanine nucleotide levels in managing inflammatory bowel disease patients treated with 6-mercaptopurine in a clinical practice setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn-links.lww.com [cdn-links.lww.com]

- 8. ClinPGx [clinpgx.org]

- 9. mail.bspghan.org.uk [mail.bspghan.org.uk]

- 10. Quantification of Thiopurine Nucleotides in Erythrocytes and Clinical Application to Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Establishing a 6-Mercaptopurine (6-MP) Resistant Leukemia Cell Line In Vitro: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug resistance is a primary obstacle in the successful treatment of leukemia. The purine (B94841) analog 6-mercaptopurine (B1684380) (6-MP) is a cornerstone of maintenance therapy for acute lymphoblastic leukemia (ALL).[1][2] Understanding the mechanisms by which leukemia cells develop resistance to 6-MP is crucial for the development of novel therapeutic strategies to overcome this challenge. This document provides a comprehensive guide for establishing a 6-MP resistant leukemia cell line in vitro. The protocols outlined herein describe a stepwise method for inducing and selecting for 6-MP resistance, along with procedures for verifying the resistant phenotype. Furthermore, we present key molecular pathways implicated in 6-MP resistance to provide a deeper understanding of the underlying biological processes.

Introduction

Acquired resistance to chemotherapeutic agents such as 6-mercaptopurine is a significant factor in treatment failure for leukemia.[3] The development of in vitro models of drug resistance is an invaluable tool for studying the molecular mechanisms that drive this phenomenon.[4][5] These models allow for the investigation of genetic and non-genetic alterations that confer resistance, the screening of novel compounds to overcome resistance, and the identification of biomarkers that may predict clinical outcomes.[6][7]

The most common method for generating drug-resistant cancer cell lines in the laboratory is through continuous or intermittent exposure to escalating concentrations of the drug.[6][7][8] This process mimics the selective pressure that cancer cells face during prolonged chemotherapy, leading to the survival and proliferation of a resistant cell population. This protocol will detail a stepwise approach to developing a 6-MP resistant leukemia cell line.

Key Mechanisms of 6-MP Resistance

Several mechanisms contribute to 6-MP resistance in leukemia cells. One of the most well-documented is the upregulation of the cytosolic 5'-nucleotidase II (NT5C2) enzyme.[1][2] Activating mutations in the NT5C2 gene can enhance the dephosphorylation of 6-MP's active metabolites, rendering the drug ineffective.[1][2][9] Additionally, increased drug efflux, often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), can reduce the intracellular concentration of 6-MP and its active metabolites.[3]

Signaling Pathway for NT5C2-Mediated 6-MP Resistance

Caption: NT5C2-mediated 6-MP resistance pathway.

Experimental Protocols

This section provides detailed protocols for establishing and characterizing a 6-MP resistant leukemia cell line.

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of 6-MP in the Parental Cell Line

Objective: To determine the initial sensitivity of the parental leukemia cell line to 6-MP. This is a critical first step to establish a baseline and to determine the starting concentration for resistance induction.[4]

Materials:

-

Parental leukemia cell line (e.g., K562, Jurkat)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

6-Mercaptopurine (6-MP) stock solution

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the parental leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[4] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Treatment: Prepare a serial dilution of 6-MP in complete medium. The concentration range should be broad enough to capture the full dose-response curve.

-

Remove the existing medium and add 100 µL of the 6-MP dilutions to the respective wells. Include wells with medium only (blank) and cells with drug-free medium (negative control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Cell Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., add 10 µL of CCK-8 reagent to each well and incubate for 2 hours).[4]

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Stepwise Selection for 6-MP Resistance

Objective: To gradually select for a population of leukemia cells that can survive and proliferate in the presence of increasing concentrations of 6-MP.[6]

Materials:

-

Parental leukemia cell line

-

Complete cell culture medium

-

6-MP stock solution

-

Cell culture flasks (T25 or T75)

-

Centrifuge

Procedure:

-

Initial Exposure: Start by culturing the parental cells in a medium containing 6-MP at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined in Protocol 1.[5]

-

Monitoring and Maintenance: Monitor the cells for growth and viability. Initially, a significant portion of the cells may die. When the surviving cells resume proliferation and reach approximately 80% confluency, subculture them.[10] The medium should be changed every 2-3 days with fresh medium containing the same concentration of 6-MP.

-

Dose Escalation: Once the cells have adapted and are growing steadily at the current 6-MP concentration, increase the drug concentration by a factor of 1.5 to 2.

-

Repeat Cycles: Repeat the process of monitoring, maintenance, and dose escalation. This process can take several months to achieve a high level of resistance.[11]

-

Cryopreservation: It is advisable to cryopreserve cells at different stages of the selection process.[10]

Experimental Workflow for Establishing a 6-MP Resistant Cell Line

Caption: Workflow for generating a 6-MP resistant leukemia cell line.

Protocol 3: Verification and Characterization of the Resistant Phenotype

Objective: To confirm the establishment of a stable 6-MP resistant cell line and to quantify the degree of resistance.

Materials:

-

Putative 6-MP resistant cell line

-

Parental leukemia cell line

-

Complete cell culture medium (with and without 6-MP)

-

Materials for IC50 determination (from Protocol 1)

Procedure:

-

Stability Test: Culture the putative resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) to ensure the resistance phenotype is stable and not transient.[4][5]

-

IC50 Determination of Resistant Line: After the drug-free period, determine the IC50 of the resistant cell line using the same procedure as in Protocol 1.

-

Resistance Index (RI) Calculation: Calculate the Resistance Index (RI) to quantify the degree of resistance: RI = (IC50 of resistant cell line) / (IC50 of parental cell line) A significant increase in the RI (typically >3-10 fold) confirms the establishment of a resistant cell line.[6][11]

-

Further Characterization (Optional):

-

Cross-resistance: Test the sensitivity of the resistant line to other chemotherapeutic agents to determine if a multi-drug resistance (MDR) phenotype has developed.

-

Molecular Analysis: Investigate the underlying molecular mechanisms of resistance by performing analyses such as gene expression profiling (e.g., for NT5C2 or ABCB1), Western blotting (for P-gp), or DNA sequencing (for mutations in NT5C2).

-

Data Presentation

The following tables provide examples of how to structure quantitative data for easy comparison.

Table 1: 6-MP IC50 Values in Parental and Resistant Leukemia Cell Lines

| Cell Line | 6-MP IC50 (µM) | Resistance Index (RI) |

| Parental K562 | 1.5 ± 0.2 | 1.0 |

| 6-MP Resistant K562 | 52.8 ± 4.5 | 35.2 |

Table 2: Example of a Stepwise 6-MP Dose Escalation Schedule

| Cycle | Duration (weeks) | 6-MP Concentration (µM) | Observations |

| 1 | 2-3 | 0.3 (IC20) | Initial cell death, followed by recovery of a subpopulation. |

| 2 | 2-3 | 0.6 | Stable growth observed. |

| 3 | 3-4 | 1.2 | Slower initial growth, followed by adaptation. |

| 4 | 3-4 | 2.5 | Consistent proliferation. |

| 5 | 4 | 5.0 | Cells appear morphologically normal and are proliferating well. |

| ... | ... | ... | ... |

| n | 4 | 50.0 | High level of resistance achieved. |

Conclusion